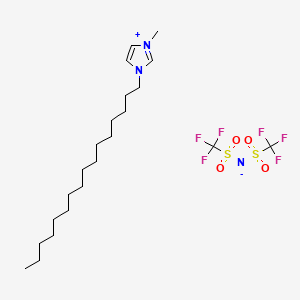

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a 1-alkyl-3-methylimidazolium based ionic liquid . It is a solid-phase ionic organic material under ambient temperature and is considered as a kind of “frozen” ionic liquid . The solubility of gases such as oxygen and methane in HMIM TFS can be improved in the presence of carbon dioxide .

Molecular Structure Analysis

The molecular structure of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is complex, with a large number of atoms and functional groups. The molecule has a long alkyl chain attached to an imidazolium ring, which carries a positive charge. The negative charge is carried by the bis(trifluoromethylsulfonyl)imide anion .Physical And Chemical Properties Analysis

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a solid-phase ionic organic material under ambient temperature . It has a molecular weight of 587.7 g/mol .Wissenschaftliche Forschungsanwendungen

Polymer Electrolytes for Energy Storage

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: has been utilized in the development of gel polymer electrolytes (GPEs). These GPEs are significant for their application in zinc-ion conducting poly(vinyl chloride)/poly(ethyl methacrylate) blend-based polymer electrolytes. The addition of this ionic liquid enhances the number of free zinc ions, thereby enriching the ionic conductivity, which is crucial for the performance of zinc battery systems .

Thermal Safety in Construction Materials

The compound’s thermal safety characteristics are essential for its use in sustainable construction materials. A study has presented a novel non-linear fitting approach to investigate the thermal behavior of this ionic liquid, providing precise thermal safety data. This is particularly important for ensuring safety in processing environments at elevated temperatures .

Electrolytes in Battery Systems

This ionic liquid exhibits properties such as high thermal stability and high ionic conductivity, making it suitable as an electrolyte in lithium/sodium ion batteries. Its stability and conductivity are vital for the efficiency and longevity of these battery systems .

Solvent for Synthesis of Conducting Polymers

Due to its non-volatility and high thermal stability, DTXSID4049298 is used as a medium for the synthesis of conducting polymers. These polymers have applications in various electronic devices, where stable and efficient charge transport is required .

Intercalation Electrode Materials

The compound serves as a solvent in the intercalation of electrode materials. Intercalation materials are used in batteries to improve the storage capacity and the rate at which the battery can charge and discharge .

Next-Generation Li-ion Battery Electrolytes

Research has been conducted using both density functional theory (DFT) and molecular dynamics (MD) to provide insights into the interactions of DTXSID4049298 in the presence of co-solvent mixtures targeted for applications in next-generation Li-ion battery electrolytes .

Wirkmechanismus

Target of Action

This compound is a type of ionic liquid, and its interactions are typically non-specific, involving a range of targets rather than a single specific one .

Mode of Action

DTXSID4049298 is a type of ionic liquid, which are salts in a liquid state . Ionic liquids have low viscosity and high electrical conductivity, making them widely applicable in various fields . The mode of action of DTXSID4049298 involves its interaction with its targets, leading to changes in their properties .

Result of Action

As an ionic liquid, it is likely to have a wide range of effects due to its interactions with various targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DTXSID4049298 . For instance, temperature and pressure can affect the properties of ionic liquids .

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPEVWFUIKZFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39F6N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049298 |

Source

|

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404001-50-9 |

Source

|

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)